molecular formula C9H12F3NO2 B13007488 6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid

6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid

Katalognummer: B13007488
Molekulargewicht: 223.19 g/mol
InChI-Schlüssel: XXZWIOKMOMJQMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-6-(trifluoromethyl)spiro[33]heptane-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic ketone with a trifluoromethylating agent, followed by amination and carboxylation steps. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Wirkmechanismus

The mechanism by which 6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the spirocyclic structure can provide rigidity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Aminospiro[3.3]heptane-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    6-Amino-2-aza-spiro[3.3]heptane-2-carboxylic acid: Contains an additional nitrogen atom, which can alter its biological activity and chemical behavior.

    Spiro[3.3]heptane-2,6-dicarboxylic acid: Features two carboxylic acid groups, making it more acidic and reactive in certain conditions.

Uniqueness

6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high specificity and stability.

Eigenschaften

Molekularformel

C9H12F3NO2

Molekulargewicht

223.19 g/mol

IUPAC-Name

2-amino-2-(trifluoromethyl)spiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C9H12F3NO2/c10-9(11,12)8(13)3-7(4-8)1-5(2-7)6(14)15/h5H,1-4,13H2,(H,14,15)

InChI-Schlüssel

XXZWIOKMOMJQMA-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC12CC(C2)(C(F)(F)F)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.